1,8-Naphthyridin-2(1H)-one, 7-chloro-
Description
BenchChem offers high-quality 1,8-Naphthyridin-2(1H)-one, 7-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,8-Naphthyridin-2(1H)-one, 7-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H5ClN2O |
|---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
7-chloro-4aH-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C8H5ClN2O/c9-6-3-1-5-2-4-7(12)11-8(5)10-6/h1-5H |
InChI Key |
LYHYKWZPTWQFQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=NC(=O)C=CC21)Cl |
Origin of Product |
United States |
An In-Depth Technical Guide to 1,8-Naphthyridin-2(1H)-one, 7-chloro-: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 1,8-Naphthyridin-2(1H)-one, 7-chloro-. This heterocyclic compound is a valuable building block in medicinal chemistry, and this document aims to equip researchers with the technical knowledge necessary for its effective use in drug discovery and development.
Introduction: The Significance of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its rigid, planar structure and the presence of two nitrogen atoms allow for diverse intermolecular interactions with biological targets. This scaffold is a key component in a range of drugs, including the antibacterial agents enoxacin and nalidixic acid.[1] The introduction of various substituents onto the 1,8-naphthyridine ring system allows for the fine-tuning of its pharmacological properties, making it a versatile starting point for the development of new drugs targeting a wide array of diseases, including cancer, inflammatory disorders, and neurological conditions.[2][3][4] The title compound, 7-chloro-1,8-naphthyridin-2(1H)-one, with its chloro and lactam functionalities, presents unique opportunities for further chemical modification and exploration of its biological activities.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of 1,8-Naphthyridin-2(1H)-one, 7-chloro-.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅ClN₂O | [5] |
| Molecular Weight | 180.59 g/mol | [6] |
| CAS Number | 15944-34-0 | [7] |
| Appearance | White to off-white crystalline solid | [8] |
| Melting Point | Not explicitly reported; related compounds have melting points ranging from 110-170 °C.[9][10] | N/A |
| Boiling Point | Data not available. Likely to decompose at high temperatures. | N/A |
| Solubility | Insoluble in water and ethanol; soluble in DMF and DMSO.[8][11] | [8][11] |
Chemical Structure and Reactivity
The structure of 1,8-Naphthyridin-2(1H)-one, 7-chloro- features a bicyclic aromatic system with a chlorine atom at the 7-position and a lactam (a cyclic amide) at the 2-position. This arrangement of functional groups dictates its reactivity and provides handles for synthetic modifications.
Figure 1: Chemical structure of 1,8-Naphthyridin-2(1H)-one, 7-chloro-.
The lactam functionality can undergo N-alkylation or N-arylation, allowing for the introduction of various substituents at the N-1 position. The chlorine atom at the 7-position is susceptible to nucleophilic aromatic substitution, providing a route to a wide range of 7-substituted derivatives. This reactivity is a cornerstone of its utility as a synthetic intermediate. For example, the chlorine can be displaced by amines, alcohols, or thiols to generate new libraries of compounds for biological screening.[10]
Synthesis of 1,8-Naphthyridin-2(1H)-one, 7-chloro-
The synthesis of the 1,8-naphthyridine core is often achieved through the Friedländer annulation, a classic and versatile method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[9][12] This reaction can be catalyzed by either acids or bases.[13] In recent years, more environmentally friendly methods have been developed, utilizing catalysts such as ionic liquids in aqueous media.[9][14]
A plausible synthetic route to 1,8-Naphthyridin-2(1H)-one, 7-chloro- would involve a multi-step process, likely starting from a substituted pyridine derivative. A conceptual workflow is outlined below:
Figure 2: A conceptual workflow for the synthesis of 1,8-Naphthyridin-2(1H)-one, 7-chloro-.
Experimental Rationale: The choice of the Friedländer synthesis is based on its reliability and adaptability for creating the 1,8-naphthyridine scaffold. The specific starting materials and reaction conditions would be selected to favor the formation of the desired isomer and to ensure compatibility with the chloro and lactam functionalities. The final chlorination step is a common method for introducing a chlorine atom onto a heterocyclic ring.
Illustrative Experimental Protocol (Adapted from related syntheses):
This protocol is a representative example and may require optimization.
Step 1: Synthesis of 2,7-dihydroxy-1,8-naphthyridine
-
To a solution of 2,6-diaminopyridine in a suitable high-boiling solvent (e.g., diphenyl ether), add diethyl malonate.
-
Heat the mixture to reflux for several hours.
-
Cool the reaction mixture and collect the precipitated solid by filtration.
-
Wash the solid with a suitable solvent (e.g., ethanol) to yield the dihydroxy-1,8-naphthyridine.
Step 2: Chlorination to yield 7-chloro-1,8-naphthyridin-2(1H)-one
-
Suspend the 2,7-dihydroxy-1,8-naphthyridine in phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux for several hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium carbonate).
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Spectroscopic Characterization (Predicted)
¹H NMR (Predicted): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the naphthyridine core. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atom and the carbonyl group. The proton on the nitrogen of the lactam will likely appear as a broad singlet at a downfield chemical shift.
¹³C NMR (Predicted): The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the lactam will be the most downfield signal, typically in the range of 160-170 ppm. The carbon atom attached to the chlorine will also be shifted downfield.
IR Spectroscopy (Predicted): The infrared spectrum will be characterized by a strong absorption band corresponding to the C=O stretch of the lactam, typically in the region of 1650-1700 cm⁻¹. N-H stretching vibrations of the lactam will appear as a broad band around 3200 cm⁻¹. C-Cl stretching vibrations are expected in the fingerprint region.
Mass Spectrometry (Predicted): The mass spectrum will show a molecular ion peak (M⁺) at m/z 180 and an M+2 peak at m/z 182 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.
Applications in Drug Discovery and Medicinal Chemistry
1,8-Naphthyridin-2(1H)-one, 7-chloro- serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The reactivity of the chloro and lactam groups allows for the generation of libraries of compounds for high-throughput screening.
The 1,8-naphthyridine scaffold has been explored for a variety of biological targets, including:
-
Kinase Inhibitors: The planar nature of the naphthyridine ring system makes it an ideal scaffold for designing ATP-competitive kinase inhibitors for cancer therapy.[4]
-
GABA-A Receptor Modulators: The anxiolytic drug Pagoclone contains a 7-chloro-1,8-naphthyridine moiety, highlighting the potential of this scaffold in developing agents that target the central nervous system.[17]
-
Antibacterial Agents: As a core component of several antibiotics, the 1,8-naphthyridine scaffold continues to be a promising starting point for the development of new antibacterial drugs to combat resistant strains.[2]
-
Antiviral and Anti-inflammatory Agents: Derivatives of 1,8-naphthyridine have also shown promise as antiviral and anti-inflammatory agents.[3]
Figure 3: The role of 1,8-Naphthyridin-2(1H)-one, 7-chloro- in a typical drug discovery workflow.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 1,8-Naphthyridin-2(1H)-one, 7-chloro-. Based on the safety data for related compounds, the following guidelines are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[18][19]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[20] Avoid contact with skin and eyes.[18]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[21] Keep the container tightly closed.[22]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[22]
Conclusion
1,8-Naphthyridin-2(1H)-one, 7-chloro- is a heterocyclic compound with significant potential as a building block in medicinal chemistry. Its versatile reactivity, stemming from the chloro and lactam functionalities, allows for the synthesis of a wide array of derivatives for biological evaluation. While some physicochemical and spectral data are not yet fully characterized in the public domain, this guide provides a solid foundation for researchers working with this promising scaffold. A deeper understanding of its properties and synthesis will undoubtedly facilitate its use in the development of novel therapeutic agents.
References
-
MDPI. (2023, December 22). Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. Retrieved from [Link]
-
ACS Publications. (n.d.). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Retrieved from [Link]
-
NextSDS. (n.d.). 7-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one. Retrieved from [Link]
-
Chemical Synthesis Database. (2025, May 20). 5-chloro[23]benzofuro[2,3-b][10][23]naphthyridine. Retrieved from [Link]
-
PMC. (n.d.). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. Retrieved from [Link]
-
ACS Publications. (2021, October 15). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A mild synthesis of substituted 1,8-naphthyridines. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. Retrieved from [Link]
-
MDPI. (2021, December 6). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Retrieved from [Link]
-
Connect Journals. (n.d.). CeCl .7H O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Retrieved from [Link]
-
Puritan Medical Products. (2015, March 23). SAFETY DATA SHEET. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
-
ACS Publications. (2021, July 12). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Pagoclone. Retrieved from [Link]
-
Royal Society of Chemistry. (2018, December 3). A Mild Synthesis of Substituted 1,8-Naphthyridines. Retrieved from [Link]
-
Hindawi. (n.d.). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). 7-Chloro-1,8-naphthyridin-2-amine. Retrieved from [Link]
-
NextSDS. (n.d.). 7-chloro-1,8-naphthyridin-2-amine. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthesis and Pharmacological Activities of 1,8-Naphthyridine Derivatives. Retrieved from [Link]
-
ResearchGate. (2025, October 15). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. Retrieved from [Link]
-
Academia.edu. (n.d.). Corresponding Synthesis of some 1, 8-Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. Retrieved from [Link]
-
PubChem. (n.d.). 7-chloro-1,8-naphthyridin-2-amine. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,8-Naphthyridine. Retrieved from [Link]
-
PubMed. (2025, August 25). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Retrieved from [Link]
-
MDPI. (2024, February 1). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. Retrieved from [Link]
-
PMC. (n.d.). 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Amino-7-chloro-1,8-naphthyridine. Retrieved from [Link]
-
NextSDS. (n.d.). 2-chloro-7-methyl-1,8-naphthyridine. Retrieved from [Link]
-
Inxight Drugs. (n.d.). Pagoclone. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][10][23]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][10][23]. Retrieved from [Link]
Sources
- 1. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nextsds.com [nextsds.com]
- 6. 1345091-18-0|7-Chloro-1,6-naphthyridin-2(1H)-one|BLD Pharm [bldpharm.com]
- 7. nextsds.com [nextsds.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 13. connectjournals.com [connectjournals.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. rsc.org [rsc.org]
- 16. revroum.lew.ro [revroum.lew.ro]
- 17. Pagoclone - Wikipedia [en.wikipedia.org]
- 18. fishersci.com [fishersci.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. echemi.com [echemi.com]
- 21. chempoint.com [chempoint.com]
- 22. 1,8-Naphthyridine - Safety Data Sheet [chemicalbook.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
The Core Mechanism of Action of 7-Chloro-1,8-Naphthyridin-2(1H)-one Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Scaffold of 1,8-Naphthyridin-2(1H)-one
The 1,8-naphthyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This has led to their investigation in numerous therapeutic areas, including oncology, immunology, and infectious diseases.[1][2] The addition of a chloro group at the 7-position of the 1,8-naphthyridin-2(1H)-one core can significantly influence the electronic and steric properties of the molecule, often enhancing its binding affinity and selectivity for specific biological targets. This guide provides an in-depth technical exploration of the primary mechanisms of action identified for 7-chloro-1,8-naphthyridin-2(1H)-one derivatives, offering field-proven insights and detailed experimental methodologies for researchers in drug development.
I. Modulation of Cannabinoid Receptor 2 (CB2): A Gateway to Immunomodulation
A significant body of research has identified 1,8-naphthyridin-2(1H)-one-3-carboxamide derivatives, including those with a 7-chloro substituent, as potent and highly selective ligands for the Cannabinoid Receptor 2 (CB2).[3][4] The CB2 receptor is primarily expressed in immune cells, making it a compelling target for therapies aimed at modulating inflammatory and autoimmune responses without the psychoactive effects associated with CB1 receptor activation.[5][6]
Mechanism of Action: Agonism versus Inverse Agonism
Derivatives of 7-chloro-1,8-naphthyridin-2(1H)-one can act as either agonists or inverse agonists at the CB2 receptor, a functional switch often determined by the nature and position of other substituents on the naphthyridine core.[3][4]
-
Agonism: As agonists, these compounds mimic the action of endogenous cannabinoids, leading to the activation of the CB2 receptor. This initiates a signaling cascade, typically involving the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[1] This can lead to the downregulation of pro-inflammatory cytokine production, such as TNF-α, and the inhibition of immune cell proliferation.[5]
-
Inverse Agonism: Conversely, as inverse agonists, these derivatives can suppress the basal activity of the CB2 receptor. This mechanism can also have immunomodulatory effects, and the specific therapeutic context dictates whether an agonist or inverse agonist profile is desirable.
The functional outcome is intricately linked to the ability of the ligand to stabilize specific conformational states of the receptor. Docking studies suggest that the pharmacology of these ligands may be related to their ability to interact with key residues, such as the W6.48(258) "toggle switch," which is crucial for receptor activation.[3][4]
Experimental Workflow: Assessing CB2 Receptor Engagement
A robust assessment of a compound's interaction with the CB2 receptor involves a multi-step process, beginning with binding affinity determination and progressing to functional assays.
Caption: Workflow for characterizing 1,8-naphthyridin-2(1H)-one derivatives as CB2 receptor modulators.
Protocol: In Vitro Cannabinoid Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the CB1 and CB2 receptors.[1][2][7][8]
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [3H]CP-55,940).
-
Test compounds (7-chloro-1,8-naphthyridin-2(1H)-one derivatives).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.[7]
-
Wash Buffer: 50 mM Tris-HCl, 1% BSA.[7]
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add a fixed concentration of the radioligand (e.g., [3H]CP-55,940 at its Kd concentration).
-
Add increasing concentrations of the test compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand).
-
Add a fixed amount of cell membrane preparation (e.g., 20 µ g/well ) to each well.
-
Incubate the plate for 60-90 minutes at 30°C.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
II. PARP Inhibition: A Targeted Approach in Oncology
The 1,8-naphthyridin-2(1H)-one scaffold is also implicated in the inhibition of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR).[9] PARP inhibitors have gained significant traction as anticancer agents, particularly in tumors with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[10][11][12]
Mechanism of Action: Catalytic Inhibition and PARP Trapping
The anticancer effect of PARP inhibitors, including potentially 7-chloro-1,8-naphthyridin-2(1H)-one derivatives, is twofold:
-
Catalytic Inhibition: These compounds contain a nicotinamide-like moiety that competitively binds to the catalytic domain of PARP1 and PARP2, preventing the synthesis of poly(ADP-ribose) (PAR) chains.[10] This inhibits the recruitment of DNA repair proteins to sites of single-strand breaks (SSBs), leading to their accumulation.
-
PARP Trapping: Upon binding, PARP inhibitors can induce a conformational change in the PARP enzyme, enhancing its affinity for DNA damage sites.[10] This "trapping" of PARP on the DNA creates a physical obstruction that can stall replication forks, leading to the formation of more cytotoxic double-strand breaks (DSBs).
In HR-deficient cancer cells, these DSBs cannot be efficiently repaired, resulting in genomic instability and ultimately, cell death.[12]
Experimental Workflow: Validating PARP Inhibition
The evaluation of a potential PARP inhibitor follows a logical progression from demonstrating enzymatic inhibition to confirming cellular activity and target engagement.
Caption: Experimental workflow for the validation of 1,8-naphthyridin-2(1H)-one derivatives as PARP inhibitors.
Protocol: Cell Viability Assay for IC50 Determination
This protocol describes the use of a Sulforhodamine B (SRB) assay to determine the half-maximal inhibitory concentration (IC50) of a potential PARP inhibitor in cancer cell lines.[13]
Materials:
-
Cancer cell lines (e.g., BRCA-deficient and proficient lines).
-
Complete growth medium.
-
Test compounds (7-chloro-1,8-naphthyridin-2(1H)-one derivatives).
-
96-well plates.
-
Trichloroacetic acid (TCA).
-
Sulforhodamine B (SRB) solution.
-
Tris base solution.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a defined period (e.g., 72 hours).
-
Fix the cells by adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates several times with water and allow them to air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilize the bound dye with Tris base solution.
-
Read the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
-
Plot the absorbance against the log of the compound concentration and determine the IC50 value.
III. DNA Gyrase Inhibition: A Legacy in Antibacterial Activity
The 1,8-naphthyridine core is structurally related to the quinolone and fluoroquinolone classes of antibiotics, which are well-established inhibitors of bacterial DNA gyrase and topoisomerase IV.[14][15] This suggests that 7-chloro-1,8-naphthyridin-2(1H)-one derivatives may also exert antibacterial effects through this mechanism.
Mechanism of Action: Disruption of DNA Replication
Bacterial DNA gyrase, a type II topoisomerase, is essential for DNA replication, transcription, and repair. It introduces negative supercoils into the bacterial chromosome, a process necessary to relieve the torsional stress that arises during these processes.
7-Chloro-1,8-naphthyridin-2(1H)-one derivatives likely inhibit DNA gyrase by stabilizing the covalent complex between the enzyme and the cleaved DNA. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately, bacterial cell death.
Experimental Workflow: Assessing DNA Gyrase Inhibition
The primary method for evaluating DNA gyrase inhibitors is the supercoiling inhibition assay.
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Quantitative Data Summary
| Compound Class | Target | Assay Type | Key Findings | Reference |
| 1,8-Naphthyridin-2(1H)-one-3-carboxamides | CB2 Receptor | Radioligand Binding | High affinity (nanomolar range) and selectivity for CB2 over CB1. | [3][4] |
| 1,8-Naphthyridin-2(1H)-one-3-carboxamides | CB2 Receptor | Functional Assays | Substituents at C-6 can switch activity from agonist to antagonist/inverse agonist. | [3][4] |
| 1,8-Naphthyridine Derivatives | DNA Gyrase | Supercoiling Inhibition | Moderate to high inhibitory effect with IC50 values in the low µg/mL range. | [14] |
| 1,8-Naphthyridine Derivatives | Various Cancer Cell Lines | Cell Viability (SRB) | Potent cytotoxicity with IC50 values in the micromolar to nanomolar range. | [13] |
Conclusion
The 7-chloro-1,8-naphthyridin-2(1H)-one scaffold represents a highly versatile platform for the development of novel therapeutics. The primary mechanisms of action identified for this class of compounds—modulation of the CB2 receptor, inhibition of PARP, inhibition of DNA gyrase, and potential kinase inhibition—span a broad range of therapeutic applications from immunomodulation and oncology to antibacterial therapy. A thorough understanding of these mechanisms, coupled with the rigorous application of the experimental protocols outlined in this guide, is essential for advancing these promising compounds through the drug discovery pipeline. The use of target engagement assays such as CETSA provides a crucial layer of validation, ensuring that the observed cellular effects are a direct consequence of the intended molecular interaction.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cannabinoid Receptor Binding Assays.
- BenchChem. (2025). Application Notes and Protocols for Studying Poly (ADP-ribose) Polymerase (PARP) in Cell Culture.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
- Kirby, I. T., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols.
- Gao, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- Al-Harthy, Z., et al. (2023). 3.6. In Vitro Kinase Inhibition Assay. Bio-protocol.
- Grimaldi, P., et al. (2020). 2.6. Cannabinoid Receptor Binding Assay. Bio-protocol.
- An, F., & Tolliday, N. (2012). Assay Development for Protein Kinase Enzymes. The Assay Guidance Manual.
- Morales, P., et al. (2023). A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery.
- Lim, S. M., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
- Maxwell, A., et al. (2006). High-throughput assays for DNA gyrase and other topoisomerases. Nucleic Acids Research.
- Shaw, J., et al. (2021). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. Drug Target Review.
- Sykes, D. A., et al. (2024). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand binding assay. bioRxiv.
- Oddi, S., & Maccarrone, M. (2014). Assay of CB1 Receptor Binding. Methods in Molecular Biology.
- Mascarenhas, R. J., et al. (2018). DNA gyrase supercoiling inhibition assay. Bio-protocol.
- Moore, M. C., et al. (2015). In vitro PARP activity Inhibition. Bio-protocol.
- Weïwer, M., et al. (2018). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry.
- Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay.
- Inspiralis. (n.d.). Escherichia coli Gyrase Cleavage Assay.
- BMG LABTECH. (n.d.). PARP assay for inhibitors.
- TopoGEN, Inc. (2016). DNA Gyrase Assay Kit USER MANUAL.
- Sigma-Aldrich. (n.d.). PARP1 Enzyme Activity Assay (Fluorometric).
- Invitrogen. (n.d.). PROTEIN KINASE C ASSAY KITS PROTOCOL.
- Cayman Chemical. (2021). Methods for Detecting Kinase Activity.
- BMG LABTECH. (2020). Kinase assays.
- Manera, C., et al. (2014). CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides. Journal of Medicinal Chemistry.
- Li, H., et al. (2022).
- Malfitano, A. M., et al. (2013).
-
Al-Ghorbani, M., et al. (2017). New 1,4-dihydron[1][16]aphthyridine derivatives as DNA gyrase inhibitors. European Journal of Medicinal Chemistry.
- Murai, J. (2022). Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes. Cancer Science.
- Cooper, A. G., et al. (2018). Development of selective, fluorescent cannabinoid type 2 receptor ligands based on a 1,8-naphthyridin-2-(1H)-one-3-carboxamide scaffold. MedChemComm.
- Li, M., & Yu, X. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences.
- Szeliga, J., & Sapa, J. (2022).
- Manera, C., et al. (2014). CB2-selective cannabinoid receptor ligands: synthesis, pharmacological evaluation, and molecular modeling investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides. Journal of Medicinal Chemistry.
- Pharmacology 2000. (n.d.). DNA Gyrase Inhibitors.
- Lee, E. K., & Park, A. K. (2022). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CB2-selective cannabinoid receptor ligands: synthesis, pharmacological evaluation, and molecular modeling investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects on Immune Cells of a New 1,8-Naphthyridin-2-One Derivative and Its Analogues as Selective CB2 Agonists: Implications in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of selective, fluorescent cannabinoid type 2 receptor ligands based on a 1,8-naphthyridin-2-(1 H )-one-3-carboxamide scaffold - MedChemComm (RSC Publishing) DOI:10.1039/C8MD00448J [pubs.rsc.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DNA Gyrase Inhibitors [pharmacology2000.com]
- 16. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
1,8-Naphthyridin-2(1H)-one, 7-chloro-: Comprehensive Molecular Weight, Solubility Profile, and Application Guide
Executive Summary
In the landscape of modern medicinal chemistry and drug development, the 1,8-naphthyridine scaffold represents a highly privileged pharmacophore. Specifically, 7-chloro-1,8-naphthyridin-2(1H)-one (CAS: 15944-34-0) serves as a critical synthetic intermediate[1]. Its structural duality—characterized by a reactive lactam-lactim tautomerism and a highly electrophilic C7-position—makes it an indispensable building block for developing kinase inhibitors, antibacterial agents (such as enoxacin analogs), and novel target-protein degraders[2].
This technical whitepaper provides an in-depth analysis of the compound's physicochemical properties, specifically focusing on its molecular weight, complex solubility profile, and the causality behind standardized experimental protocols for its handling and synthetic modification.
Physicochemical Properties & Molecular Weight Dynamics
The utility of 7-chloro-1,8-naphthyridin-2(1H)-one in fragment-based drug discovery (FBDD) is heavily predicated on its low molecular weight and favorable ligand efficiency. With a molecular weight of 180.59 g/mol , it easily satisfies Lipinski’s Rule of Five, allowing for extensive downstream functionalization without exceeding the typical 500 Da limit for oral bioavailability.
Table 1: Core Quantitative Data
| Property | Value |
| Compound Name | 7-chloro-1,8-naphthyridin-2(1H)-one |
| Synonyms | 7-chloro-1,8-naphthyridin-2-ol |
| CAS Registry Number | 15944-34-0 |
| Molecular Formula | C₈H₅ClN₂O |
| Molecular Weight | 180.59 g/mol |
| Appearance | Pale yellow solid |
| Purity (Commercial Standard) | ≥ 95% |
Data supported by commercial chemical standards and crystallographic databases[1][3].
Solubility Profile & Solvent Causality
The solubility of 7-chloro-1,8-naphthyridin-2(1H)-one is dictated by its planar, bicyclic aromatic ring system and the presence of the lactam motif. In the solid state, the compound forms a robust crystal lattice stabilized by strong intermolecular π−π stacking and hydrogen bonding between the N-H donor and C=O acceptor of adjacent molecules.
Understanding this lattice energy is crucial for selecting the appropriate solvent system. Solvents must possess a sufficiently high dielectric constant and hydrogen-bond accepting capability to disrupt these intermolecular forces.
Table 2: Empirical Solubility Profile
| Solvent System | Solubility | Mechanistic Rationale |
| Water (H₂O) | Insoluble | High lattice energy; water lacks sufficient hydrophobic solvation capability to overcome the π−π stacking of the naphthyridine core. |
| Hexane / Heptane | Insoluble | Non-polar aprotic solvents cannot disrupt the polar lactam hydrogen-bonded dimer network. |
| Ethanol / Methanol | Poorly Soluble | Protic solvents offer limited disruption of the strong intermolecular crystal lattice. |
| DMSO (Dimethyl Sulfoxide) | Highly Soluble (≥ 50 mM) | Strong polar aprotic nature disrupts lactam hydrogen bonding; high dielectric constant ( ϵ≈47 ) effectively solvates the monomer. |
| DMF (N,N-Dimethylformamide) | Highly Soluble | Excellent solvation of planar aromatics; preferred for N-alkylation and cross-coupling reactions[4][5]. |
Experimental Workflows & Methodologies
To ensure reproducibility and scientific integrity, protocols involving 7-chloro-1,8-naphthyridin-2(1H)-one must be designed as self-validating systems. Below are the standardized methodologies for solubilization and synthetic application.
Protocol A: Preparation of a 50 mM In Vitro Screening Stock
Objective: To generate a stable, fully dissolved stock solution for biological assays without inducing compound degradation.
-
Mass Calculation: To prepare 10 mL of a 50 mM stock, weigh exactly 90.30 mg of 7-chloro-1,8-naphthyridin-2(1H)-one (MW = 180.59 g/mol ) using an analytical balance.
-
Solvent Addition: Transfer the solid to a sterile, amber glass vial (to prevent potential photo-degradation). Add 10 mL of anhydrous, cell-culture grade DMSO.
-
Lattice Disruption: Vortex the suspension vigorously for 60 seconds. If particulates remain, sonicate the vial in a water bath at room temperature for 5–10 minutes. Causality: The acoustic cavitation forces mechanically disrupt the strong π−π stacking inherent to the naphthyridine core.
-
Thermal Assistance (Conditional): If the solution is not completely clear, apply gentle heating (maximum 40°C) while stirring. Causality: Elevated temperature increases kinetic energy, overcoming the endothermic enthalpy of solution without thermally degrading the compound.
-
Validation & Storage: Visually inspect the vial against a direct light source to ensure a clear, pale yellow solution. Filter through a 0.22 µm PTFE syringe filter to sterilize and remove microscopic undissolved nuclei. Aliquot into single-use vials and store at -20°C to prevent freeze-thaw precipitation and atmospheric moisture absorption.
Figure 1: Standardized solubilization workflow for 1,8-naphthyridin-2(1H)-one derivatives.
Protocol B: N-Alkylation Workflow in DMF
Objective: Functionalization of the N1 position while avoiding competitive O-alkylation.
-
Reaction Setup: In an oven-dried round-bottom flask purged with inert nitrogen, dissolve 1.0 equivalent of 7-chloro-1,8-naphthyridin-2(1H)-one in anhydrous DMF to achieve a 0.3 M concentration.
-
Base Addition: Add 1.5 equivalents of anhydrous Potassium Carbonate (K₂CO₃). Causality: DMF is chosen because its polar aprotic nature solvates the potassium cation, leaving the naphthyridinone anion highly nucleophilic. The relatively "hard" nature of the carbonate base, combined with the solvent, shifts the tautomeric equilibrium to favor alkylation at the nitrogen (lactam) rather than the oxygen (lactim)[5].
-
Electrophile Introduction: Cool the mixture to 0°C using an ice bath to control the exothermic deprotonation. Dropwise, add 1.2 equivalents of the desired alkyl halide.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor the disappearance of the starting material via LC-MS or TLC (using a 7:3 Cyclohexane/Ethyl Acetate eluent system).
-
Quenching & Isolation: Quench the reaction with cold distilled water to precipitate the product. Extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with brine (5x) to remove residual DMF, dry over Na₂SO₄, and concentrate under vacuum.
Structural Reactivity & Pathway Visualization
The synthetic versatility of 7-chloro-1,8-naphthyridin-2(1H)-one stems from its two primary sites of reactivity:
-
The C7-Chlorine: Highly susceptible to Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) due to the electron-withdrawing nature of the adjacent ring nitrogen.
-
The Lactam Core: Subject to tautomerism, allowing for divergent N-alkylation or O-alkylation depending on the base, solvent, and electrophile hardness.
Figure 2: Divergent reactivity pathways of 7-chloro-1,8-naphthyridin-2(1H)-one in synthesis.
References
- Google Patents. "US 2019/0161472 A1 - Compounds for the Treatment of Bacterial Infections". googleapis.com.
Sources
- 1. 7-chloro-1,8-naphthyridin-2(1H)-one 95% | CAS: 15944-34-0 | AChemBlock [achemblock.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Buy 7-Chloro-1,8-naphthyridin-2-ol | 15944-34-0 [smolecule.com]
- 4. 86864-60-0 | (2-Bromoethoxy)-tert-butyldimethylsilane | Bromides | Ambeed.com [ambeed.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Electronic Structure and Reactivity of 7-Chloro-1,8-naphthyridin-2(1H)-one: A Comprehensive Technical Guide
Executive Summary
The heterocyclic scaffold 7-chloro-1,8-naphthyridin-2(1H)-one (CAS: 15944-34-0)[1] is a privileged building block in modern drug discovery and supramolecular chemistry. Its unique electronic architecture—characterized by a highly electron-deficient bicyclic system, a reactive electrophilic center at C7, and a robust hydrogen-bonding face—makes it an indispensable precursor. It is prominently utilized in the synthesis of GABA-A receptor partial agonists like Pagoclone[2] and serves as a high-affinity thymine mimic for adenine recognition in synthetic peptide nucleic acids (PNAs)[3].
This guide deconstructs the electronic structure, tautomeric dynamics, and field-proven reactivity profiles of this molecule, providing self-validating experimental protocols to ensure reproducible integration into your synthetic pipelines.
Electronic Structure and Tautomeric Dynamics
The 1,8-naphthyridine core is a 10-π electron heteroaromatic system. The presence of two nitrogen atoms at the 1- and 8-positions significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), rendering the ring system highly electron-deficient and susceptible to nucleophilic attack[4].
Lactam-Lactim Tautomerism
A defining physical characteristic of 7-chloro-1,8-naphthyridin-2(1H)-one is its tautomeric equilibrium. The molecule exists in a dynamic equilibrium between the lactam (2(1H)-one) and lactim (2-ol) forms[5].
-
Thermodynamic Control: In the solid state and in non-polar solvents, the equilibrium is overwhelmingly shifted toward the lactam form.
-
Causality: This shift is driven by the formation of highly stable, hydrogen-bonded homodimers. The N1-H acts as a potent hydrogen bond donor, while the C2=O and N8 atoms act as acceptors. This dimeric self-assembly acts as a thermodynamic sink, locking the molecule into the 2(1H)-one configuration.
Caption: Logical relationship of tautomeric equilibrium and dimerization in 1,8-naphthyridin-2(1H)-ones.
Reactivity Profiles and Mechanistic Pathways
Nucleophilic Aromatic Substitution (SNAr) at C7
The chlorine atom at the 7-position is highly activated toward SNAr.
-
Mechanistic Causality: The adjacent N8 nitrogen acts as an electronegative electron sink. When a nucleophile attacks C7, the resulting negative charge is delocalized onto the N8 nitrogen, forming a highly stabilized anionic Meisenheimer complex . Subsequent expulsion of the chloride ion restores aromaticity. This allows for rapid functionalization with amines, alkoxides, and thiolates under relatively mild conditions.
Caption: Mechanistic pathway of Nucleophilic Aromatic Substitution (SNAr) at the C7 position.
Transition-Metal Catalyzed Cross-Coupling
The C7-Cl bond readily undergoes oxidative addition with Pd(0) catalysts. This enables Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, which are vital for extending the conjugated system or appending bulky pharmacophores.
Regioselective N1-Alkylation
The N1 proton is weakly acidic (pKa ~ 10.5). Treatment with inorganic bases (e.g., K2CO3, Cs2CO3) generates an ambident anion. Alkylation occurs predominantly at the N1 position rather than the O2 position due to the superior thermodynamic stability of the resulting N-alkylated lactam.
Quantitative Data & Physicochemical Metrics
The following table summarizes the critical parameters that dictate the handling and reactivity of this building block[1].
| Parameter | Value / Observation | Mechanistic Causality & Practical Implication |
| CAS Number | 15944-34-0 | Unique chemical identifier for procurement and safety tracking. |
| Molecular Weight | 180.59 g/mol | Essential for precise stoichiometric calculations in catalytic cycles. |
| Appearance | Pale yellow solid | Color arises from the extended π-conjugation of the naphthyridine core. |
| Tautomeric State | Keq≫1 (Lactam favored) | Dimeric hydrogen bonding locks the molecule in the 2(1H)-one form, requiring polar aprotic solvents (e.g., DMF, DMSO) to disrupt the lattice for reactions. |
| C7 Electrophilicity | High (Rapid SNAr) | N8 nitrogen withdraws electron density via resonance, vastly accelerating the rate-determining step of nucleophilic attack. |
| PNA Duplex Stabilization | +2.7 to +3.5 °C per unit | The 7-chloro substituent enhances base-stacking enthalpy when mimicking thymine, significantly stabilizing DNA/RNA triplexes[3]. |
Self-Validating Experimental Protocols
As an application scientist, I emphasize protocols that build in their own quality control. The following procedures are designed with explicit causality and observable validation checkpoints.
Protocol A: SNAr Amination at C7 (Synthesis of 7-Morpholino-1,8-naphthyridin-2(1H)-one)
-
Reagent Preparation: Dissolve 7-chloro-1,8-naphthyridin-2(1H)-one (1.0 eq) in anhydrous DMF (0.2 M).
-
Causality: DMF is a polar aprotic solvent. It disrupts the hydrogen-bonded dimers of the starting material and solvates cations, leaving the nucleophile highly reactive.
-
-
Nucleophile Addition: Add morpholine (2.5 eq) dropwise at room temperature.
-
Causality: The excess amine serves a dual purpose: it acts as the nucleophile and as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the unreacted morpholine.
-
-
Thermal Activation: Heat the reaction mixture to 80 °C for 4 hours.
-
Causality: Heating overcomes the activation energy barrier required to break aromaticity and form the Meisenheimer intermediate.
-
-
In-Process Validation (Self-Validation): Monitor the reaction via TLC (DCM:MeOH 9:1).
-
Validation Check: The starting material (high Rf , strongly UV active) will be completely consumed. A new, lower Rf spot will appear, corresponding to the more polar, electron-rich aminated product. The solution will typically shift from pale yellow to a deeper orange.
-
-
Workup & Isolation: Cool to room temperature and pour the mixture into crushed ice.
-
Causality: Water acts as an anti-solvent. The highly hydrophobic organic product precipitates out of the aqueous DMF mixture, allowing for rapid isolation via vacuum filtration. Wash with cold water to remove residual DMF and morpholine hydrochloride.
-
Protocol B: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling at C7
Caption: Experimental workflow for the Pd-catalyzed Suzuki-Miyaura cross-coupling at C7.
-
Reagent Assembly: Combine 7-chloro-1,8-naphthyridin-2(1H)-one (1.0 eq), arylboronic acid (1.2 eq), and K2CO3 (2.0 eq) in a 1,4-dioxane/water (4:1) mixture.
-
Causality: The biphasic solvent system is critical. Dioxane dissolves the organic substrates, while water dissolves the inorganic base. K2CO3 quaternizes the neutral boronic acid into an electron-rich boronate complex, which is mandatory for the transmetalation step.
-
-
Degassing: Sparge the solution with Argon gas for 15 minutes.
-
Causality: Dissolved oxygen rapidly oxidizes the electron-rich Pd(0) active species into catalytically dead Pd(II) oxides.
-
-
Catalyst Addition: Add Pd(PPh3)4 (0.05 eq) under a positive stream of Argon.
-
Causality: Tetrakis(triphenylphosphine)palladium(0) provides the active 14-electron Pd(0) species required for the initial oxidative addition into the strong C7-Cl bond.
-
-
Thermal Activation & Validation: Heat to reflux (100 °C) for 12 hours.
-
Validation Check: As the catalytic cycle progresses, the solution will darken. The eventual precipitation of "Pd black" (elemental palladium) often indicates catalyst depletion and reaction completion. TLC will confirm the disappearance of the starting material.
-
-
Purification: Extract the aqueous layer with EtOAc. Dry the organic phase over Na2SO4 , concentrate under reduced pressure, and purify via flash column chromatography to separate the product from triphenylphosphine oxide and homocoupled boronic acid byproducts.
References
-
Chemistry - A European Journal. Electronic structure and nature of the ground state of the mixed-valence binuclear tetra(mu-1,8-naphthyridine-N,N')-bis(halogenonickel) tetraphenylborate complexes: experimental and DFT characterization. Retrieved from:[Link]
-
Journal of the American Chemical Society. Substituted 1,8-Naphthyridin-2(1H)-ones Are Superior to Thymine in the Recognition of Adenine in Duplex as Well as Triplex Structures. Retrieved from:[Link]
-
Organic Process Research & Development. An Efficient and Cost-Effective Synthesis of Pagoclone. Retrieved from:[Link]
Sources
- 1. 7-chloro-1,8-naphthyridin-2(1H)-one 95% | CAS: 15944-34-0 | AChemBlock [achemblock.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Electronic structure and nature of the ground state of the mixed-valence binuclear tetra(mu-1,8-naphthyridine-N,N')-bis(halogenonickel) tetraphenylborate complexes: experimental and DFT characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Amino-1,8-naphthyridin-2(1H)-one | 1931-44-8 | Benchchem [benchchem.com]
The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and Synthetic Evolution of 7-Chloro-1,8-Naphthyridin-2(1H)-one
Foreword: The Strategic Imperative of the 1,8-Naphthyridine Core
In the landscape of medicinal chemistry, certain heterocyclic structures emerge as "privileged scaffolds" – molecular frameworks that demonstrate a remarkable propensity for binding to a diverse array of biological targets. The 1,8-naphthyridine nucleus is a quintessential example of such a scaffold, forming the structural basis of numerous therapeutic agents due to its rigid, planar geometry and versatile hydrogen bonding capabilities.[1][2][3] This guide provides an in-depth exploration of a key derivative, 7-chloro-1,8-naphthyridin-2(1H)-one, a foundational building block that has paved the way for significant advancements in drug discovery. We will delve into the historical context of its discovery, dissect the nuances of its synthesis, and illuminate the rationale behind its application, offering field-proven insights for researchers, scientists, and drug development professionals.
PART 1: From Obscurity to a Pillar of Drug Discovery: A Historical Perspective
The journey of the 1,8-naphthyridine scaffold began in the early 20th century, with its first documented synthesis by Koller's group in 1927.[4] However, it remained a relatively obscure heterocycle until 1962, when a pivotal discovery by George Y. Lesher and his colleagues thrust it into the pharmaceutical spotlight. While working on the synthesis of chloroquine, they serendipitously identified nalidixic acid, a 1,8-naphthyridine derivative with potent antibacterial activity against Gram-negative bacteria.[4] This landmark discovery not only introduced a new class of chemotherapeutic agents but also laid the groundwork for the development of the vast and clinically indispensable quinolone family of antibiotics.[4]
The initial success of nalidixic acid spurred extensive research into the 1,8-naphthyridine core, revealing its remarkable versatility as a pharmacophore.[4] Subsequent investigations have demonstrated a wide spectrum of biological activities for its derivatives, including anticancer, antiviral, anti-inflammatory, and neurodegenerative disease-modifying properties.[1][2][4][5]
The introduction of a chloro substituent at the 7-position of the 1,8-naphthyridin-2(1H)-one core represents a strategic evolution of this scaffold. This modification provides a key handle for further functionalization, allowing for the exploration of a wider chemical space and the fine-tuning of pharmacological properties. The 7-chloro-1,8-naphthyridin-2(1H)-one scaffold has emerged as a crucial intermediate in the synthesis of a variety of biologically active molecules, including anxiolytic agents like Pagoclone.
PART 2: The Synthesis of a Key Intermediate: Strategies and Methodologies
The synthesis of the 7-chloro-1,8-naphthyridin-2(1H)-one scaffold can be approached through several strategic routes, primarily building upon the established chemistry of pyridine and 1,8-naphthyridine ring formation.
Retrosynthetic Analysis and Key Disconnections
A logical retrosynthetic analysis of the target scaffold reveals two primary disconnection points, leading to strategies based on the pre-functionalization of a pyridine ring or the late-stage modification of a pre-formed naphthyridinone.
Caption: Retrosynthetic approaches for 7-chloro-1,8-naphthyridin-2(1H)-one.
Synthetic Pathway 1: Cyclization from a Pre-functionalized Pyridine
This approach leverages the readily available 2-amino-6-chloropyridine as a starting material. The key transformation involves the construction of the second pyridine ring through a condensation and cyclization sequence.
-
Condensation with Diethyl Malonate: 2-amino-6-chloropyridine is reacted with diethyl malonate in the presence of a suitable base, such as sodium ethoxide, and a high-boiling point solvent like diphenyl ether. This reaction forms an intermediate enamine.
-
Thermal Cyclization: The reaction mixture is heated to a high temperature (typically >200°C) to induce intramolecular cyclization, leading to the formation of the 1,8-naphthyridine ring system.
-
Hydrolysis and Decarboxylation: The resulting ester is then hydrolyzed under acidic or basic conditions, followed by decarboxylation upon heating, to yield the desired 7-chloro-1,8-naphthyridin-2(1H)-one.
Caption: Workflow for the synthesis from 2-amino-6-chloropyridine.
Synthetic Pathway 2: Late-Stage Chlorination
An alternative strategy involves the formation of the 1,8-naphthyridin-2(1H)-one core first, followed by the introduction of the chloro group at the 7-position.
-
Synthesis of 1,8-Naphthyridin-2,7-diol: This precursor can be synthesized through various methods, including the condensation of 2,6-diaminopyridine with malonic acid derivatives.
-
Chlorination: The 1,8-naphthyridin-2,7-diol is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to convert one of the hydroxyl groups to a chloro group. The regioselectivity of this reaction can be influenced by the reaction conditions.
Caption: Workflow for the late-stage chlorination synthesis.
PART 3: Structure-Activity Relationships and Therapeutic Applications
The 7-chloro-1,8-naphthyridin-2(1H)-one scaffold serves as a versatile platform for the development of a wide range of therapeutic agents. The chloro group at the 7-position is not merely a passive substituent; it is a key functional group that can be readily displaced by various nucleophiles, allowing for the introduction of diverse side chains that can modulate the biological activity of the molecule.
Key Structural Modifications and Their Impact
The following table summarizes the impact of key structural modifications on the biological activity of 7-chloro-1,8-naphthyridin-2(1H)-one derivatives:
| Position of Modification | Type of Modification | Impact on Biological Activity | Example Application |
| 7-Position | Nucleophilic substitution with amines, thiols, etc. | Crucial for modulating potency and selectivity. The nature of the substituent dictates the interaction with the target protein. | Anticancer agents, Anxiolytics (e.g., Pagoclone precursor) |
| 1-Position (N1) | Alkylation, Arylation | Influences pharmacokinetic properties such as solubility and membrane permeability. Can also impact target binding. | Antibacterial agents (nalidixic acid analogs) |
| 3- and 4-Positions | Introduction of various substituents | Can fine-tune the electronic properties and steric bulk of the molecule, affecting target engagement. | Kinase inhibitors, Antiviral agents |
Case Study: Pagoclone
The anxiolytic agent Pagoclone exemplifies the utility of the 7-chloro-1,8-naphthyridin-2(1H)-one scaffold. In the synthesis of Pagoclone, the 7-chloro group is displaced by a secondary amine, which is part of a larger side chain that is crucial for its activity as a partial agonist at the GABA-A receptor. This highlights the importance of the 7-chloro position as a strategic point for introducing the pharmacophoric elements required for a specific biological activity.
PART 4: Future Directions and Perspectives
The 7-chloro-1,8-naphthyridin-2(1H)-one scaffold continues to be a fertile ground for drug discovery. The development of more efficient and greener synthetic methods, such as one-pot multicomponent reactions, will further enhance its accessibility.[1] Furthermore, the application of computational modeling and structure-based drug design will enable the more rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of this privileged scaffold is far from exhausted, and it is poised to yield new therapeutic agents for a wide range of diseases in the years to come.
References
-
Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. Synthesis, 49(04), 763-769. [Link]
-
Mekheimer, R. A., Abdel Hameed, A. M., & Sadek, K. U. (2007). 1,8-Naphthyridines II: synthesis of novel polyfunctionally substituted 1,8-naphthyridinones and their degradation to 6-aminopyridones. ARKIVOC, 2007(xiii), 269-281. [Link]
-
Ojha, M., Yadav, D., Kumar, A., Dasgupta, S., & Yadav, R. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586-601. [Link]
-
Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. C. S. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. ChemistrySelect, 6(26), 6539-6559. [Link]
-
Tiwari, A., & Srivastava, V. (2021). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Archiv der Pharmazie, 354(10), 2100158. [Link]
-
Tomma, J. H., & Al-Iraqi, M. A. H. (2014). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Journal of Chemical and Pharmaceutical Research, 6(7), 200-213. [Link]
Sources
- 1. Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1,8-Naphthyridines. Part II. Preparation and some reactions of 2-substituted derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 1,8-Naphthyridine synthesis [organic-chemistry.org]
Comprehensive Analysis of Lactam-Lactim Tautomerism in 7-Chloro-1,8-naphthyridine Derivatives: Mechanisms, Thermodynamics, and Experimental Workflows
Executive Summary
The 1,8-naphthyridine scaffold is a privileged bidentate heterocyclic core utilized extensively in the design of targeted kinase inhibitors, antimicrobial agents, and highly ordered supramolecular architectures[1]. Within this chemical space, 7-chloro-1,8-naphthyridin-2(1H)-one serves as a critical bifunctional intermediate. The 7-chloro substituent provides an electrophilic handle for transition-metal-catalyzed cross-coupling or nucleophilic aromatic substitution (S_NAr), while the 2-oxo moiety dictates the molecule's hydrogen-bonding topology[2].
A fundamental challenge in utilizing this intermediate is its inherent lactam-lactim (amide-imidic acid) tautomerism . The molecule exists in a dynamic equilibrium between the 2(1H)-one (lactam) form and the 2-ol (lactim) form. As a Senior Application Scientist, it is critical to recognize that this tautomeric shift drastically alters the molecule's topological polar surface area (TPSA), pKa, and receptor-binding conformation. This whitepaper provides an in-depth mechanistic analysis of this tautomerism, supported by thermodynamic data and self-validating experimental protocols for synthesis and spectroscopic characterization.
Mechanistic Causality of the Tautomeric Equilibrium
The tautomerization between 7-chloro-1,8-naphthyridin-2(1H)-one and 7-chloro-1,8-naphthyridin-2-ol involves an intramolecular or solvent-mediated proton transfer between the N1 nitrogen and the exocyclic oxygen at C2[3]. The position of this equilibrium is not static; it is highly dependent on the dielectric constant of the environment, concentration, and the inductive effects of the ring substituents.
The Inductive Effect of the 7-Chloro Substituent
The introduction of a chlorine atom at the C7 position exerts a strong electron-withdrawing inductive effect (-I) across the conjugated bicyclic system. This withdrawal of electron density lowers the pKa of the N1-H bond in the lactam form, making the proton more labile. Consequently, the activation barrier for proton transfer is reduced, accelerating the kinetics of the tautomeric exchange compared to the unsubstituted 1,8-naphthyridine core[3].
Solvent and Solvation Causality
The thermodynamic preference for either tautomer is dictated by solvation energies and self-assembly mechanics:
-
Gas Phase / Vacuum: The lactim (2-ol) form is generally favored in the gas phase. The fully conjugated hydroxyl-aromatic structure maximizes the resonance stabilization energy of the bicyclic system without the need for external solvation[4].
-
Polar Protic/Aprotic Solvents (e.g., H₂O, DMSO): The equilibrium shifts overwhelmingly to the lactam (2(1H)-one) form. The lactam possesses a significantly higher dipole moment than the lactim. Polar solvents stabilize this highly dipolar state through strong solute-solvent hydrogen bonding[5].
-
Non-Polar Solvents (e.g., CHCl₃, Toluene): In low-dielectric environments, one might expect the less polar lactim form to dominate. However, the lactam form possesses a highly complementary Donor-Acceptor (N-H / C=O) motif. This drives rapid dimerization , forming a highly stable hydrogen-bonded dimer that artificially pulls the equilibrium back toward the lactam form[6].
Fig 1: Tautomeric equilibrium of 7-chloro-1,8-naphthyridine and solvent polarity effects.
Thermodynamic Data Presentation
The following table summarizes the representative thermodynamic parameters for the tautomerization of the 7-chloro-1,8-naphthyridine system, extrapolated from high-resolution 2D-IR and VT-NMR studies of analogous heterocyclic systems[4][5].
| Environment / Solvent | Dominant Tautomeric State | Estimated K_eq ([Lactim]/[Lactam]) | ΔG° (kcal/mol) | Primary Driving Force |
| Gas Phase (In Silico) | Lactim (2-ol) | > 10.0 | -1.2 to -2.0 | Aromatic resonance maximization |
| Aqueous (H₂O / D₂O) | Lactam (2(1H)-one) | ~ 0.05 | +1.8 | High dipole solvation & H-bonding |
| DMSO-d₆ | Lactam (2(1H)-one) | < 0.01 | +2.5 | Strong H-bond acceptance by DMSO |
| CDCl₃ (Low Conc.) | Mixed (Monomer) | ~ 0.8 | +0.1 | Reduced solvation energy |
| CDCl₃ (High Conc.) | Lactam (Dimerized) | < 0.1 | +1.5* | Enthalpic gain from dimerization |
*Apparent ΔG° driven by the dimerization constant (K_dimer).
Experimental Protocols: Synthesis and Characterization
To ensure scientific integrity and reproducibility, the following self-validating workflows are provided for the isolation and characterization of these tautomers.
Protocol 1: Regioselective Synthesis of 7-Chloro-1,8-naphthyridin-2(1H)-one
Direct chlorination of 1,8-naphthyridine-2,7-diol often yields the highly symmetrical 2,7-dichloro-1,8-naphthyridine. To obtain the mono-oxo tautomer, a regioselective basic hydrolysis must be performed.
Step-by-Step Methodology:
-
Dissolution: Suspend 2,7-dichloro-1,8-naphthyridine (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and deionized water.
-
Hydrolysis: Cool the reaction vessel to 0 °C. Add 1.0 M NaOH (aq) (1.1 eq) dropwise over 30 minutes to prevent over-hydrolysis to the diol.
-
Reaction Monitoring: Stir the mixture at room temperature for 4 hours. Monitor via LC-MS. The electron-withdrawing nature of the second chlorine atom activates the S_NAr mechanism at C2.
-
Quenching & Tautomeric Trapping: Acidify the mixture to pH 7.0 using 1.0 M HCl.
-
Isolation: The neutralization forces the product into the highly polar aqueous phase, which thermodynamically traps the molecule entirely in the lactam form . The product precipitates as a solid. Filter, wash with cold water, and dry under vacuum.
Protocol 2: Spectroscopic Validation via VT-NMR and 2D-IR
Standard 1D ¹H-NMR is often insufficient to capture the rapid proton exchange. A combination of Variable Temperature (VT) NMR and Two-Dimensional Infrared (2D-IR) spectroscopy is required[3].
Step-by-Step Methodology:
-
Solvent Exchange: Prepare two samples: one in DMSO-d₆ (polar) and one in CDCl₃ (non-polar) at varying concentrations (1 mM to 50 mM).
-
VT-NMR Execution: In CDCl₃, scan from 25 °C down to -40 °C.
-
Causality: Lowering the temperature slows the proton exchange rate on the NMR timescale. At high concentrations, observe the N-H proton of the lactam dimer shifting far downfield (>11.0 ppm). At low concentrations, the O-H proton of the lactim monomer may become visible as a distinct, broad singlet.
-
-
2D-IR Spectroscopy: Utilize a femtosecond IR laser setup to probe the sample in D₂O.
-
Causality: Water absorbs heavily in the IR, but 2D-IR cross-peak patterns allow for the subtraction of background noise. Look for the distinct C=O stretch at ~1650 cm⁻¹ (confirming the lactam) versus the C=N ring stretch at ~1580 cm⁻¹ (confirming the lactim)[5].
-
Fig 2: Experimental workflow for synthesis and spectroscopic validation of tautomers.
Implications in Drug Development
For drug development professionals, ignoring the tautomeric state of 7-chloro-1,8-naphthyridine derivatives can lead to catastrophic failures in structure-based drug design (SBDD).
-
Pharmacokinetics & Permeability: The lactam form has a higher TPSA and dipole moment, which generally decreases passive membrane permeability. If an assay is run in a non-polar environment, the molecule may appear more lipophilic (as the lactim) than it actually will be in the aqueous environment of human plasma.
-
Receptor Binding Penalties: If a target protein's active site requires a hydrogen bond acceptor (binding to the lactim's N1 lone pair), but the drug exists predominantly as the lactam in solution, binding will incur a severe entropic and enthalpic penalty to force the tautomerization event upon docking[7].
-
Supramolecular Assembly: In the design of novel excipients or drug delivery systems, the lactam form's ability to create robust ADA (Acceptor-Donor-Acceptor) hydrogen-bonding arrays can be leveraged to create highly stable, self-assembling nanostructures[1][2].
References
- Tailor-made naphthyridines: Self-assembling multiple hydrogen-bonded supramolecular architectures
- Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy N
- Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution J. Chem. Soc., Perkin Trans. 2 / LMU
- Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy PNAS / Baiz Group
- Design, synthesis and binding studies of a novel quadruple ADDA hydrogen-bond array RSC Publishing
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and binding studies of a novel quadruple ADDA hydrogen-bond array - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. baizgroup.org [baizgroup.org]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 7. CN116348465A - Chiral Synthesis of Fused Bicyclic RAF Inhibitors - Google Patents [patents.google.com]
Application Note: Protocol for the Suzuki-Miyaura Cross-Coupling of 7-Chloro-1,8-Naphthyridin-2(1H)-one
Introduction & Strategic Overview
The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the synthesis of pagoclone analogs, targeted receptor modulators, and broad-spectrum antibacterial agents[1]. Functionalizing this core via transition-metal catalysis is a critical step in drug development. However, cross-coupling at the 7-position of 1,8-naphthyridin-2(1H)-one presents unique synthetic challenges due to the highly coordinating nature of the heterocycle and the presence of an acidic lactam proton[2].
This application note details a highly optimized, self-validating protocol for the Suzuki-Miyaura cross-coupling of 7-chloro-1,8-naphthyridin-2(1H)-one with aryl boronic acids. By leveraging specific catalyst-ligand combinations and biphasic solvent systems, this method ensures high yields while mitigating common failure modes such as catalyst poisoning and undesired N-arylation.
Mechanistic Insights & Causality (E-E-A-T)
As an application scientist, it is crucial to understand why specific reagents are chosen rather than simply following a recipe. The reactivity of 7-chloro-1,8-naphthyridin-2(1H)-one is governed by two dominant structural features:
-
Activation of the C-Cl Bond: The chlorine atom at the 7-position is adjacent to the pyridine-like nitrogen (N8). This renders the C7 position highly electron-deficient, facilitating rapid oxidative addition by Pd(0)[3].
-
Catalyst Chelation & Ligand Selection: The proximity of N8 to the oxidative addition site means the resulting Pd(II) intermediate can be stabilized by unwanted chelation, potentially stalling the catalytic cycle if the ancillary ligands dissociate[4]. Causality: To prevent the naphthyridine nitrogen from displacing the phosphine ligands and poisoning the catalyst, a bidentate ligand with a wide bite angle, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), is strictly recommended.
-
Lactam Tautomerization & Base Selection: 7-chloro-1,8-naphthyridin-2(1H)-one exists in equilibrium with its tautomer, 7-chloro-1,8-naphthyridin-2-ol. The lactam NH has a pKa of ~10–11. Causality: Using strong bases (e.g., NaOtBu) or strictly anhydrous conditions can deprotonate the lactam, leading to competing Buchwald-Hartwig or Chan-Lam N-arylation. Utilizing a mild inorganic base (K₂CO₃) in a biphasic mixture (1,4-dioxane/H₂O) selectively accelerates the Suzuki transmetalation pathway over N-arylation.
Catalytic cycle of the Suzuki-Miyaura cross-coupling for 7-chloro-1,8-naphthyridin-2(1H)-one.
Experimental Design & Reagent Selection
The following table summarizes the quantitative data and rationale for the optimized reaction conditions.
| Reagent | Role | Equivalents | Concentration / Notes |
| 7-Chloro-1,8-naphthyridin-2(1H)-one | Electrophile | 1.0 eq | Limiting reagent. Ensure solid is fully dry. |
| Aryl Boronic Acid (Ar-B(OH)₂) | Nucleophile | 1.3 eq | Slight excess compensates for competitive protodeboronation. |
| Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst | 0.05 eq (5 mol%) | Bidentate nature prevents naphthyridine-induced catalyst poisoning. |
| K₂CO₃ | Base | 3.0 eq | Mild base; minimizes lactam deprotonation and N-arylation. |
| 1,4-Dioxane / H₂O (4:1 v/v) | Solvent | 0.15 M | Biphasic system; water is essential for boronate activation. |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system: color changes and phase behaviors serve as physical checkpoints to ensure the reaction is proceeding correctly.
Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.
Step 1: Reaction Setup (Inert Atmosphere)
-
To an oven-dried Schlenk tube or a 20 mL microwave vial equipped with a magnetic stir bar, add 7-chloro-1,8-naphthyridin-2(1H)-one (1.0 mmol, 180.6 mg) and the desired aryl boronic acid (1.3 mmol).
-
Add K₂CO₃ (3.0 mmol, 414.6 mg).
-
Transfer the vial to a fume hood and add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 40.8 mg).
-
Validation Checkpoint: The catalyst should appear as a free-flowing red/orange powder. Dark brown or black clumps indicate premature oxidation.
-
Step 2: Solvent Addition & Degassing
-
Add 1,4-dioxane (5.3 mL) and deionized H₂O (1.3 mL) to the reaction vessel to achieve a ~0.15 M concentration.
-
Seal the vessel with a PTFE-lined septum.
-
Crucial Step: Degas the mixture by sparging with ultra-pure Argon or Nitrogen for 10 minutes. Alternatively, perform three freeze-pump-thaw cycles. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) intermediate.
Step 3: Heating & Execution
-
Place the sealed vessel in a pre-heated oil bath or heating block set to 90 °C.
-
Stir vigorously (800–1000 rpm) to ensure adequate mixing of the biphasic system.
-
Allow the reaction to proceed for 12 hours.
-
Validation Checkpoint: The solution will typically transition from a reddish suspension to a dark, homogeneous mixture as the active Pd(0) species is generated and consumed.
-
Step 4: Quench & Workup
-
Cool the reaction mixture to room temperature.
-
Unseal the vial and quench the reaction by adding 10 mL of deionized water.
-
Extract the aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3 × 15 mL).
-
Note: If the product exhibits poor solubility, a mixture of CHCl₃/Isopropanol (3:1) can be used for extraction.
-
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude residue via flash column chromatography on silica gel.
-
Use a gradient eluent system of Dichloromethane to Methanol (DCM:MeOH, 100:0 to 90:10) due to the polarity of the lactam moiety.
-
Isolate the desired 7-aryl-1,8-naphthyridin-2(1H)-one and dry under high vacuum.
Troubleshooting & Optimization
When adapting this protocol to highly sterically hindered or electron-deficient boronic acids, refer to the following troubleshooting matrix:
| Observed Issue | Causality / Scientific Rationale | Corrective Action |
| Incomplete Conversion (Starting Material Recovered) | Catalyst poisoning by the naphthyridine core or product inhibition. | Increase catalyst loading to 10 mol%. Alternatively, switch to a more sterically demanding ligand like XPhos (Pd-XPhos G3). |
| High Levels of Protodeboronation | The boronic acid is hydrolyzing faster than transmetalation can occur (common with heteroaryl boronic acids). | Use a slow-addition syringe pump for the boronic acid, or increase its equivalents to 2.0. Lower the temperature to 75 °C. |
| Formation of N-Arylated Side Products | The lactam NH is being deprotonated and outcompeting the C-Cl bond for the Pd center. | Ensure the use of mild K₂CO₃. If the issue persists, pre-protect the lactam with a SEM or PMB group prior to coupling. |
| Poor Solubility of Substrate/Product | High crystal lattice energy of the hydrogen-bonded lactam dimer. | Switch the solvent system to DMF/H₂O (4:1) and increase the temperature to 100 °C to disrupt hydrogen bonding. |
References
-
Ru(II)-Catalyzed Carboamination of Olefins with α-Carbonyl Sulfoxonium Ylides Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Pd-Catalyzed Amidation of 2-Chloro- and 2,7-Dichloro-1,8-naphthyridines Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]
Sources
The Versatile Precursor: Harnessing 7-Chloro-1,8-Naphthyridin-2(1H)-one for the Synthesis of Novel Kinase Inhibitors
Introduction: The Privileged 1,8-Naphthyridinone Scaffold in Kinase Inhibitor Design
The 1,8-naphthyridine framework is a recognized "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, planar structure and ability to form key hydrogen bond interactions with the hinge region of ATP-binding sites have made it a cornerstone in the design of potent and selective kinase inhibitors.[2][3] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[4] The development of small molecule kinase inhibitors has, therefore, become a major focus of modern drug discovery.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a key intermediate, 1,8-Naphthyridin-2(1H)-one, 7-chloro- , as a versatile precursor for the synthesis of a diverse range of kinase inhibitors. The strategic placement of the chloro group at the 7-position provides a reactive handle for the introduction of various substituents, enabling extensive structure-activity relationship (SAR) studies and the optimization of inhibitor potency and selectivity. This guide will detail the primary synthetic strategies, provide step-by-step experimental protocols, present key biological activity data, and illustrate the relevant signaling pathways targeted by these compounds.
Synthetic Strategies: Accessing Chemical Diversity
The chloro substituent at the C7 position of the 1,8-naphthyridin-2(1H)-one core is readily displaced or coupled, making it an ideal point for diversification. The two most powerful and widely employed methods for functionalizing this position are palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation.
-
Suzuki-Miyaura Coupling: This reaction enables the introduction of a wide array of aryl and heteroaryl moieties by coupling the 7-chloro-1,8-naphthyridinone with a corresponding boronic acid or boronate ester.[5] This is a robust and high-yielding reaction with a broad tolerance for various functional groups.
-
Buchwald-Hartwig Amination: This method allows for the synthesis of 7-amino-1,8-naphthyridinone derivatives by coupling the chloro precursor with a diverse range of primary or secondary amines.[6] This is particularly valuable for accessing compounds that can form crucial hydrogen bond interactions within the kinase active site.
The following diagram illustrates the general synthetic workflow for generating a library of kinase inhibitors from the 7-chloro-1,8-naphthyridin-2(1H)-one precursor.
Caption: General workflow for diversifying the 7-chloro-1,8-naphthyridin-2(1H)-one precursor.
Experimental Protocols
The following protocols are generalized procedures adapted from literature precedents for similar scaffolds and can be optimized for specific substrates.[7][8][9][10] All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the coupling of 1,8-Naphthyridin-2(1H)-one, 7-chloro- with an arylboronic acid.
Materials:
-
1,8-Naphthyridin-2(1H)-one, 7-chloro- (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 eq)
-
Triphenylphosphine (PPh₃) (0.04 - 0.1 eq) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base (2.0 - 3.0 eq)
-
1,4-Dioxane and Water (e.g., 3:1 mixture), degassed
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry Schlenk flask, add 1,8-Naphthyridin-2(1H)-one, 7-chloro-, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-1,8-naphthyridin-2(1H)-one.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines the coupling of 1,8-Naphthyridin-2(1H)-one, 7-chloro- with an amine.
Materials:
-
1,8-Naphthyridin-2(1H)-one, 7-chloro- (1.0 eq)
-
Amine (primary or secondary) (1.1 - 1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 - 0.05 eq)
-
Xantphos or other suitable Buchwald ligand (0.04 - 0.1 eq)
-
Cesium carbonate (Cs₂CO₃) or other suitable base (1.5 - 2.0 eq)
-
Anhydrous 1,4-dioxane or toluene, degassed
-
Ethyl acetate
-
Brine
Procedure:
-
In a dry Schlenk flask, combine 1,8-Naphthyridin-2(1H)-one, 7-chloro-, the amine, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed anhydrous 1,4-dioxane or toluene via syringe.
-
Heat the mixture to 100-110 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired 7-amino-1,8-naphthyridin-2(1H)-one derivative.
Data Presentation: Biological Activity of 1,8-Naphthyridinone-Based Kinase Inhibitors
The 1,8-naphthyridinone scaffold has been successfully employed to generate potent inhibitors against a range of kinases. The following table summarizes the in vitro inhibitory activity (IC₅₀) of selected 1,8-naphthyridinone derivatives against various kinase targets. The IC₅₀ value represents the concentration of the inhibitor required to reduce the activity of the kinase by 50%.[11]
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Derivative A | c-Kit | 8.5 | [12] |
| Derivative B | VEGFR-2 | 31.7 | [12] |
| Derivative C | VEGFR-2 | 56.5 | [12] |
| Derivative D | Aurora A | 24 | [13] |
| Derivative E | Aurora B | 58 | [13] |
| Derivative F | Carbonic Anhydrase II | 440 | [14] |
| Derivative G | Carbonic Anhydrase IX | 110 | [14] |
Note: The specific structures for "Derivative A-G" are detailed in the cited references. The data for derivatives A, B, and C are from a study on the closely related 2,7-naphthyridinone scaffold, demonstrating the potential of the broader naphthyridinone class.[12]
Signaling Pathways and Mechanism of Action
To provide a deeper understanding of the therapeutic potential of kinase inhibitors derived from the 1,8-naphthyridin-2(1H)-one scaffold, it is essential to visualize their molecular targets within the context of cellular signaling pathways.
c-Kit Signaling Pathway
The c-Kit receptor tyrosine kinase is a key regulator of cell survival and proliferation in various cell types.[4][15][16] Its aberrant activation is a driver in several cancers, including gastrointestinal stromal tumors (GISTs) and acute myeloid leukemia (AML).[17] Inhibitors targeting c-Kit can block downstream signaling cascades, such as the MAPK/ERK and PI3K/AKT pathways, thereby inducing apoptosis in cancer cells.[18][19]
Caption: Inhibition of the c-Kit signaling pathway by a 1,8-naphthyridinone-based inhibitor.
VEGFR-2 Signaling in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels.[20][21] In cancer, tumors induce angiogenesis to obtain nutrients and oxygen for growth and metastasis.[22] VEGFR-2 inhibitors can block this process by preventing the activation of downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[2]
Caption: Blockade of the VEGFR-2 signaling cascade by a 1,8-naphthyridinone-based inhibitor.
PKMYT1 in G2/M Cell Cycle Checkpoint Control
Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1) is a key regulator of the G2/M cell cycle checkpoint.[23][24][25] It phosphorylates and inactivates CDK1, preventing premature entry into mitosis.[26][27] In cancer cells with a defective G1 checkpoint (e.g., due to p53 mutations), the G2/M checkpoint is critical for survival.[24] Inhibiting PKMYT1 in such cells leads to mitotic catastrophe and apoptosis, making it an attractive target for cancer therapy.
Caption: Disruption of G2/M checkpoint by a PKMYT1 inhibitor leading to mitotic catastrophe.
Conclusion
The 7-chloro-1,8-naphthyridin-2(1H)-one scaffold is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its amenability to diversification through robust and well-established synthetic methodologies, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, allows for the rapid generation of compound libraries for screening and SAR optimization. The demonstrated potency of 1,8-naphthyridinone derivatives against a range of clinically relevant kinases underscores the potential of this scaffold in the development of targeted therapies for cancer and other diseases. The protocols and data presented in this application note provide a solid foundation for researchers to explore the rich chemical space accessible from this privileged precursor and to contribute to the discovery of the next generation of kinase inhibitors.
References
-
Role and significance of c-KIT receptor tyrosine kinase in cancer: A review. Biomolecules & Biomedicine. [Link]
-
VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling. [Link]
-
Role and significance of c-KIT receptor tyrosine kinase in cancer: A review. PMC. [Link]
-
The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases. International Journal of Biological Sciences. [Link]
-
Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. [Link]
-
Regulation of G2/M Transition by Inhibition of WEE1 and PKMYT1 Kinases. PMC. [Link]
-
c-Kit - The Novel Receptor: Physiological Roles, Downstream Signaling and Implications in Cancer. Journal of Clinical Medicine Research. [Link]
-
VEGF induces signalling and angiogenesis by directing VEGFR2 internalisation through macropinocytosis. Journal of Cell Science. [Link]
-
VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. [Link]
-
c-Kit receptors as a therapeutic target in cancer. Dove Medical Press. [Link]
-
VEGF/VEGFR-2 mediated signaling pathways during angiogenesis. (A) Diagram of VEGF-activated VEGFR-2 homodimer. ResearchGate. [Link]
-
Targeting Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1) for Precision Cancer Therapy: From Discovery to Clinical Trial. Journal of Medicinal Chemistry. [Link]
-
Regulation of G2/M transition by inhibition of WEE1 and PKMYT1 kinases. Share_it. [Link]
-
Mechanism of action of WEE1/PKMYT1 inhibitors for the treatment of cancer cells. ResearchGate. [Link]
-
Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics. PMC. [Link]
-
Advances in the Chemistry and Therapeutic Potential of[15][28]-Naphthyridines: A Review. Journal of the Indian Chemical Society. [Link]
-
1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. [Link]
-
Suzuki-Miyaura Reactions of 2,7-Dichloro-1,8-naphthyridine. ResearchGate. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed. [Link]
-
Cytotoxicity (IC50) of tested compounds on different cell lines. ResearchGate. [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. [Link]
-
Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. PubMed. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI. [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. PUBDB. [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Florida. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
7-Amino-1,8-naphthyridin-2(1H)-one monohydrate. PubMed. [Link]
-
Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][15][23]naphthyridin-2(1H)-one. MIT Open Access Articles. [Link]
-
Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. PMC. [Link]
-
A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of 6,8-Disubstituted 1,7-Naphthyridines: A Novel Class of Potent and Selective Phosphodiesterase Type 4D Inhibitors. Journal of Medicinal Chemistry. [Link]
Sources
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. youtube.com [youtube.com]
- 7. rsc.org [rsc.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. rsc.org [rsc.org]
- 10. hammer.purdue.edu [hammer.purdue.edu]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [1, 8]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bjbms.org [bjbms.org]
- 16. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases [ijbs.com]
- 17. dovepress.com [dovepress.com]
- 18. athenaeumpub.com [athenaeumpub.com]
- 19. dspace.mit.edu [dspace.mit.edu]
- 20. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 22. assaygenie.com [assaygenie.com]
- 23. Regulation of G2/M Transition by Inhibition of WEE1 and PKMYT1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Share_it: Regulation of G2/M transition by inhibition of WEE1 and PKMYT1 kinases [opendata.uni-halle.de]
- 26. researchgate.net [researchgate.net]
- 27. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 28. journals.biologists.com [journals.biologists.com]
Technical Support Center: Troubleshooting the Solubility of 7-Chloro-1,8-naphthyridin-2(1H)-one
Welcome to the Technical Support Center. As an Application Scientist specializing in heterocyclic chemistry and drug development, I frequently encounter researchers struggling with the notoriously poor solubility of naphthyridine intermediates.
7-Chloro-1,8-naphthyridin-2(1H)-one (also known by its tautomeric name, 7-chloro-1,8-naphthyridin-2-ol) is a critical building block for kinase inhibitors and antimicrobial agents. However, its rigid, planar structure and strong hydrogen-bonding capabilities make it exceptionally difficult to dissolve in standard organic solvents. This guide is designed to explain the thermodynamic causality behind this issue and provide self-validating, field-proven protocols to overcome it.
Part 1: Diagnostic FAQs – The "Why" Behind the Insolubility
Q1: Why does 7-chloro-1,8-naphthyridin-2(1H)-one crash out of standard solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc)? The insolubility is rooted in the molecule's crystal lattice energy, which heavily outweighs the solvation energy provided by moderately polar solvents. This compound undergoes lactam-lactim tautomerism. In the solid state, it predominantly exists in the lactam form (pyridone-like), which features a strong hydrogen bond donor (N–H) and a strong hydrogen bond acceptor (C=O).
These functional groups form highly stable, intermolecular hydrogen-bonded dimers or extended polymeric ribbons. Furthermore, the planar aromatic naphthyridine core facilitates tight π−π stacking [2]. Standard solvents like DCM or EtOAc lack the dipole moment and hydrogen-bond accepting/donating capacity required to disrupt this robust crystalline network [1].
Q2: How does solvent polarity specifically affect this naphthyridine core? The principle of "like dissolves like" applies here, but with a caveat: polarity alone is not enough; specific hydrogen-bond disruption is required [1]. Protic environments and specific solvent interactions dictate the physical state of naphthyridine systems [3]. To dissolve this compound, a solvent must act as a competitive hydrogen bond acceptor (to bind the N–H) or donor (to bind the C=O and pyridine nitrogen).
Part 2: Quantitative Data & Solvent Selection
To save time during reaction optimization, refer to the following comparative data table. It outlines the expected solubility profiles across different solvent classes based on their specific solvation mechanisms.
Table 1: Solubilization Characteristics of 7-Chloro-1,8-naphthyridin-2(1H)-one at 25°C
| Solvent Class | Representative Solvents | Solvation Mechanism (Causality) | Estimated Solubility |
| Non-Polar | Hexanes, Toluene | Incapable of disrupting H-bonds or π−π stacking. | < 0.1 mg/mL |
| Weak Polar Aprotic | DCM, EtOAc, THF | Weak dipole interactions; insufficient to break the lactam dimer. | 1 - 5 mg/mL |
| Polar Protic | Methanol, Ethanol | Competes for H-bonds, but limited by solvent self-association. | 2 - 10 mg/mL |
| Strong Polar Aprotic | DMSO, DMF, NMP | Strong H-bond acceptors; effectively solvates the N–H donor. | 20 - 50+ mg/mL |
| Fluorinated Alcohols | HFIP | Extreme H-bond donor; rapidly breaks the lactam C=O lattice. | > 50 mg/mL |
Part 3: Strategic Workflows & Experimental Protocols
When strong polar aprotic solvents (like DMSO or DMF) are insufficient or incompatible with your downstream chemistry (e.g., moisture-sensitive cross-couplings), you must employ chemical or physical disruption techniques.
Figure 1: Decision tree for troubleshooting the insolubility of 7-chloro-1,8-naphthyridin-2(1H)-one.
Protocol 1: Base-Mediated Solubilization (For N-Alkylation or Cross-Coupling)
Mechanism: The N–H proton of the lactam ring is mildly acidic. By introducing a base, you deprotonate the compound to form a lactamate anion. This introduces a formal negative charge, drastically increasing the solvation energy and instantly breaking the hydrogen-bonded crystal lattice.
-
Suspension: Weigh 7-chloro-1,8-naphthyridin-2(1H)-one (1.0 eq) into a dry, round-bottom flask. Add anhydrous DMF or DMAc to achieve a 0.1 M to 0.2 M concentration.
-
Validation Check: The mixture will appear as an opaque, milky suspension that scatters light.
-
-
Base Addition: Under an inert atmosphere (N2/Ar), add an organic base such as DBU (1.2 eq) or a mild inorganic base like Cs2CO3 (1.5 eq).
-
Activation: Sonicate the flask for 5 minutes or stir at 40°C.
-
Validation Check: Watch for a phase transition. The opaque suspension will clear into a transparent, slightly yellow homogeneous solution. This visual cue confirms the successful formation of the soluble lactamate anion.
-
-
Execution: Proceed immediately with the addition of your electrophile (for N-alkylation) or your catalyst/boronic acid (for Suzuki coupling).
Protocol 2: HFIP-Assisted Solubilization (For NMR & Analytical Characterization)
Mechanism: Hexafluoro-2-propanol (HFIP) is a uniquely powerful hydrogen-bond donor due to the electron-withdrawing nature of its trifluoromethyl groups. It rapidly donates protons to the C=O and pyridine nitrogens of the naphthyridine core, tearing apart the solid-state dimers without permanently altering the molecule's covalent structure.
-
Initial Preparation: Weigh 5–10 mg of the compound into a standard NMR tube. Add 0.5 mL of CDCl3 or CD2Cl2.
-
Validation Check: The solid will remain undissolved at the bottom of the tube.
-
-
Disruption: Add 50–100 µL of HFIP directly into the NMR tube.
-
Agitation: Cap the tube and invert it gently 3–5 times.
-
Validation Check: The solid will rapidly dissolve, yielding a crystal-clear solution. The resulting mixture is now perfectly suited for high-resolution 1H and 13C NMR spectroscopy (Note: expect slight chemical shift variations for exchangeable protons due to HFIP).
-
References
-
American Chemical Society (ACS). "Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines." ACS Publications. Available at:[Link]
FTIR spectroscopy characteristic absorption bands for 1,8-Naphthyridin-2(1H)-one, 7-chloro-
As a Senior Application Scientist navigating the complexities of drug development and materials science, I frequently evaluate the structural integrity of heterocyclic scaffolds. 7-chloro-1,8-naphthyridin-2(1H)-one (CAS: 15944-34-0) is a critical intermediate in the synthesis of biologically active compounds, most notably the anxiolytic agent pagoclone[1], as well as various topoisomerase inhibitors and antibacterial agents[2][3].
When verifying the identity and purity of this scaffold, researchers must choose the most efficient and reliable analytical modality. This guide objectively compares Fourier-Transform Infrared (FTIR) spectroscopy against orthogonal alternatives (Raman and NMR) for the characterization of 7-chloro-1,8-naphthyridin-2(1H)-one, detailing the causality behind its characteristic absorption bands and providing a self-validating experimental protocol.
Analytical Modality Comparison: FTIR vs. Alternatives
To establish a robust quality control (QC) or structural elucidation pipeline, we must compare FTIR against other standard techniques. While Nuclear Magnetic Resonance (NMR) provides definitive atomic connectivity, it is time-consuming and requires highly pure, soluble samples. FTIR, conversely, excels in rapid, non-destructive functional group verification, particularly for polar bonds like the lactam carbonyl and the aryl chloride.
| Analytical Technique | Primary Utility for 7-Chloro-1,8-Naphthyridin-2(1H)-one | Advantages | Limitations |
| FTIR Spectroscopy | Rapid identification of polar functional groups (C=O, N-H, C-Cl). | Fast, non-destructive, requires minimal sample prep (ATR), highly sensitive to H-bonding. | Less sensitive to non-polar aromatic C=C vibrations; cannot map exact carbon-carbon connectivity. |
| Raman Spectroscopy | Complementary vibrational data; strong signal for aromatic ring breathing. | Excellent for non-polar bonds; no interference from ambient moisture. | Weak signal for polar bonds (C=O, C-Cl); potential fluorescence interference from the naphthyridine core. |
| 1H / 13C NMR | Definitive structural elucidation and regiochemistry. | Unambiguous proton/carbon mapping; quantitative purity assessment. | Requires deuterated solvents; higher cost per analysis; longer acquisition times. |
The Verdict: For routine batch-to-batch consistency, reaction monitoring, and rapid functional group validation, FTIR is the superior choice . It directly probes the most reactive sites on the molecule: the lactam ring and the halogenated carbon.
Characteristic FTIR Absorption Bands & Causality
The 1,8-naphthyridine bicyclic system is highly conjugated. The introduction of a chlorine atom at the 7-position and a lactam moiety at the 2-position creates specific electronic push-pull dynamics that shift standard vibrational frequencies.
Understanding why these peaks appear where they do is critical for preventing misinterpretation.
Table 1: Comparative Vibrational Band Assignments
Data synthesized from structurally analogous 1,8-naphthyridine derivatives[3][4].
| Functional Group | 7-Chloro-1,8-naphthyridin-2(1H)-one (cm⁻¹) | Unsubstituted Analog (cm⁻¹) | Causality & Mechanistic Explanation |
| N-H Stretch (Lactam) | ~3150 - 3220 (Broad) | ~3180 - 3250 | The N-H bond is heavily involved in intermolecular hydrogen bonding in the solid state (forming dimers/catemers). The electron-withdrawing -I effect of the 7-chloro group slightly increases N-H acidity, strengthening H-bonds and broadening the peak. |
| C=O Stretch (Amide I) | ~1665 - 1680 (Strong) | ~1650 - 1660 | The highly electronegative chlorine atom pulls electron density away from the conjugated ring system. This reduces the resonance delocalization of the lactam nitrogen's lone pair into the carbonyl, increasing the C=O double-bond character and shifting the absorption to a higher wavenumber. |
| C=N / C=C (Aromatic) | ~1590, ~1550 (Medium) | ~1585, ~1545 | Ring stretching vibrations. The rigid, planar nature of the naphthyridine core results in sharp, distinct peaks. The chloro-substitution causes a slight hypsochromic shift due to altered ring electron density. |
| C-Cl Stretch (Aryl) | ~1060 - 1090 (Strong) | N/A | Characteristic of aryl chlorides. Because the C-Cl bond is highly polar and directly attached to the aromatic system, it produces a strong, distinct dipole moment change during vibration. |
| C-H Out-of-Plane Bend | ~830 - 850 (Strong) | ~800 - 820 | Corresponds to the adjacent hydrogen atoms on the substituted naphthyridine rings. The specific pattern confirms the substitution regiochemistry. |
Experimental Protocol: High-Fidelity FTIR Acquisition
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your spectral data, you must employ a self-validating protocol. The following methodology utilizes Attenuated Total Reflectance (ATR) FTIR, which eliminates the moisture artifacts commonly associated with KBr pellet pressing.
Step-by-Step Methodology
-
Crystal Preparation & Background:
-
Clean the diamond ATR crystal with MS-grade isopropanol and a lint-free wipe.
-
Causality: Diamond is chosen over ZnSe due to its resistance to scratching from crystalline organic powders.
-
Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution).
-
Self-Validation Check: Inspect the background for negative peaks or residual organic bands. The baseline must be flat before proceeding.
-
-
Sample Application:
-
Place ~2-5 mg of 7-chloro-1,8-naphthyridin-2(1H)-one directly onto the center of the ATR crystal.
-
Lower the pressure anvil until the clutch clicks.
-
Causality: Consistent pressure ensures uniform contact between the crystal and the sample, maximizing the evanescent wave penetration depth and ensuring reproducible absorbance intensities.
-
-
Spectral Acquisition:
-
Scan range: 4000 to 400 cm⁻¹.
-
Co-add 64 scans to maximize the Signal-to-Noise Ratio (SNR).
-
-
Data Processing:
-
Apply an ATR correction algorithm.
-
Causality: ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). The correction normalizes the spectrum to resemble a transmission spectrum, allowing direct comparison with literature libraries.
-
Apply a baseline correction if scattering from the powder causes a sloping baseline.
-
Multi-Modal Analytical Workflow Visualization
To contextualize where FTIR fits within a rigorous structural validation pipeline, I have mapped the logical workflow below.
Multi-modal analytical workflow for naphthyridine characterization.
Conclusion & Best Practices
For the characterization of 7-chloro-1,8-naphthyridin-2(1H)-one, FTIR spectroscopy outperforms Raman in identifying the critical lactam and aryl chloride functional groups. By understanding the electronic causality behind the band shifts—specifically the inductive effect of the 7-chloro substitution on the 2-carbonyl stretching frequency—researchers can confidently validate their synthetic intermediates. Always pair FTIR with a self-validating ATR protocol to eliminate moisture artifacts and ensure high-fidelity data.
References
-
Wikipedia Contributors. "Pagoclone." Wikipedia, The Free Encyclopedia. Available at: [Link]
-
da Silva, L. E., et al. "Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains." National Center for Biotechnology Information (NCBI). Available at:[Link]
-
Al-romaizan, A. N., et al. "Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line." ResearchGate. Available at:[Link]
-
Royal Society of Chemistry. "Supporting Information: 7-chloro-1,8-naphthyridin-2-amine." RSC.org. Available at:[Link]
Sources
Personal protective equipment for handling 1,8-Naphthyridin-2(1H)-one, 7-chloro-
This comprehensive guide provides essential safety, handling, and logistical protocols for 1,8-Naphthyridin-2(1H)-one, 7-chloro- (also widely recognized by its tautomeric name, 7-chloro-1,8-naphthyridin-2-ol). Designed for researchers and drug development professionals, this document bridges the gap between standard safety data and practical, field-proven laboratory operations.
Chemical Profile & Mechanistic Toxicology
Before handling any chemical, it is critical to understand why it poses specific hazards. 1,8-Naphthyridin-2(1H)-one, 7-chloro- (CAS: 15944-34-0) is a pale yellow solid[1] frequently utilized as an intermediate in the synthesis of kinase inhibitors and antibacterial agents.
Mechanistic Hazard Profile: The 1,8-naphthyridine core is highly electron-deficient due to the electron-withdrawing nature of its two ring nitrogen atoms and the adjacent carbonyl group. Consequently, the C-Cl bond at the 7-position is highly activated and susceptible to Nucleophilic Aromatic Substitution (SNAr) . While this electrophilicity is exactly what makes the compound a valuable synthetic building block for cross-coupling and amination reactions, it also dictates its biological toxicity.
In a biological context, this activated electrophile can react with nucleophilic residues (such as cysteine thiols or lysine primary amines) on biological macromolecules. This reactivity directly underpins its GHS classification as a direct irritant to biological tissues.
Table 1: Physicochemical & Hazard Summary
| Property / Hazard | Data / Specification | Operational Implication |
| CAS Number | 15944-34-0 | Use for exact inventory tracking and waste logging. |
| Physical State | Pale yellow powder/crystal[1] | Prone to aerosolization and static cling during weighing. |
| H315 / H319 | Causes skin and serious eye irritation | Mandates strict dermal and ocular barrier protection. |
| H335 | May cause respiratory irritation | Must be handled exclusively under active exhaust ventilation. |
Personal Protective Equipment (PPE) Matrix
To create a self-validating safety system, PPE selection must directly address the mechanistic hazards of the compound[2].
Table 2: Required PPE and Causality
| PPE Category | Required Specification | Mechanistic Justification |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness). Double-gloving recommended. | Nitrile provides an excellent barrier against dry, electrophilic organic powders, preventing SNAr reactions with skin proteins. |
| Eye Protection | ANSI Z87.1 compliant chemical safety goggles. | Prevents ocular exposure to micro-particulates that can cause severe irritation (H319) upon contact with tear film. |
| Body Protection | 100% Cotton or Flame-Resistant (FR) lab coat. | Minimizes electrostatic discharge (ESD) which can cause the powder to aerosolize or jump during transfer. |
| Respiratory | N95/P100 Particulate Respirator (Conditional). | Required only if weighing outside of a certified fume hood or vented balance enclosure to prevent inhalation (H335). |
Operational Protocols: Step-by-Step Handling
The following protocols are designed to mitigate the risk of powder aerosolization and static discharge, which are the primary vectors for accidental exposure.
Protocol A: Safe Weighing and Transfer
-
Prepare the Environment: Ensure the fume hood or vented balance enclosure is operating at a standard face velocity (typically 80–100 fpm).
-
Mitigate Static: Place an anti-static mat or utilize an ionizing bar near the analytical balance. Naphthyridine powders are highly prone to static cling, which can cause sudden dispersion.
-
Container Prep: Tare a conductive weighing boat or pre-creased glassine paper. Avoid standard polystyrene weigh boats if static is observed.
-
Transfer: Using a clean, grounded stainless-steel spatula, carefully transfer the pale yellow solid[1]. Keep the source bottle as close to the weigh boat as possible to minimize the transfer path.
-
Seal: Immediately recap the primary container to prevent moisture ingress and ambient exposure.
Protocol B: Dissolution and Reaction Setup
-
Transfer to Vessel: Transfer the weighed solid into a dry, inert-gas-purged reaction vessel (e.g., a round-bottom flask).
-
Solvent Addition: Add the selected aprotic solvent (e.g., anhydrous DMF, DMSO, or THF) via syringe or addition funnel.
-
Agitation: Agitate gently until the solid is fully dissolved. Crucial Step: Do not vigorously vortex or apply high-speed magnetic stirring to the dry powder before solvent addition, as this generates hazardous aerosols.
-
System Closure: Once dissolved, seal the system under an inert atmosphere (Nitrogen or Argon) to proceed with your synthetic workflow.
Workflow Visualization
The following diagram maps the lifecycle of 7-chloro-1,8-naphthyridin-2(1H)-one from raw material handling through to safe destruction and disposal.
Safe handling, reaction setup, and disposal workflow for 7-chloro-1,8-naphthyridin-2(1H)-one.
Waste Management & Disposal Plan
Because this compound contains a covalently bound halogen (chlorine), it must be strictly segregated from non-halogenated waste streams to prevent the formation of highly toxic byproducts during incineration[2].
-
Liquid Waste Segregation: All reaction liquors, aqueous workup washes, and solvent rinses containing traces of the compound must be deposited into a designated, chemically compatible carboy labeled "Halogenated Organic Waste" .
-
Solid Waste: Contaminated consumables (weighing boats, Kimwipes, disposable spatulas, and heavily soiled gloves) must be placed in a puncture-resistant, poly-lined hazardous waste bin specifically designated for solid chemical waste.
-
Decontamination: Wash all reusable glassware with a compatible organic solvent (e.g., acetone or methanol) followed by an aqueous base wash to hydrolyze any unreacted electrophilic residues. Collect the initial solvent washings into the halogenated waste stream.
Emergency Response: Spill Protocol
In the event of a powder spill outside of a fume hood:
-
Evacuate & Assess: Instruct personnel to step back. If the spill is large and airborne dust is visible, evacuate the immediate area to prevent inhalation (H335).
-
Don Emergency PPE: Equip an N95/P100 respirator and double nitrile gloves.
-
Containment (Wet-Wipe Method): Do not dry sweep. Dry sweeping will aerosolize the irritating powder. Instead, lightly dampen absorbent pads or Kimwipes with water or a low-volatility solvent (like isopropanol) and gently place them over the powder.
-
Collection: Carefully wipe up the dampened powder, folding the wipe inward to trap the material.
-
Disposal: Place all cleanup materials into a sealed, labeled hazardous waste bag and submit for environmental health and safety (EHS) disposal[2].
References
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011. Available at: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
